

What is the chemical structure of Bellendine?

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Compound of Interest

Compound Name: *Bellendine*

Cat. No.: *B1203953*

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An In-depth Technical Guide to the Chemical Structure and Properties of **Bellendine**

Introduction

Bellendine is a naturally occurring pyrrolizidine alkaloid first isolated from the plant *Bellendena montana*. As a member of the pyrrolizidine alkaloid family, it is of significant interest to researchers in natural product chemistry, toxicology, and drug development due to the known biological activities associated with this class of compounds. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and metabolic context of **Bellendine**.

Chemical Structure and Properties

Bellendine possesses a unique tetracyclic pyrrolizidine skeleton. Its absolute configuration has been determined as (1R, 6R, 7S, 8R, 9S)-1,8,9-trimethyl-3,4,5,6,7,8-hexahydro-1H-6,9-epoxy-pyrrolo[1,2-a]azepine.

The core chemical and physical properties of **Bellendine** are summarized below.

Property	Value
Molecular Formula	C ₁₂ H ₁₉ NO
Molecular Weight	193.29 g/mol
IUPAC Name	(1R,6R,7S,8R,9S)-1,8,9-trimethyl-3,4,5,6,7,8-hexahydro-1H-6,9-epoxypyrrolo[1,2-a]azepine
CAS Number	65320-32-3
Appearance	Colourless oil
InChI Key	YJQHILOSTLNYAL-WJVCXAGNSA-N

Spectroscopic Data

The structural elucidation of **Bellendine** was accomplished through various spectroscopic methods. Key data from mass spectrometry and NMR are presented below.

Spectroscopic Data	Observed Values
Mass Spectrometry (MS)	M ⁺ at m/z 193.1467 (C ₁₂ H ₁₉ NO requires 193.1467). Key fragments at m/z 178, 150, 134, 122, 108, 96, 82.
¹ H-NMR (CDCl ₃)	δ 0.90 (d, 3H, J 7 Hz, C 8-Me), 1.25 (s, 3H, C 9-Me), 1.34 (d, 3H, J 7 Hz, C 1-Me), 3.95 (q, 1H, J 7 Hz, H 1).
¹³ C-NMR (CDCl ₃)	δ 16.5 (q), 18.0 (q), 21.0 (q), 25.1 (t), 32.5 (t), 43.1 (d), 54.3 (t), 64.9 (d), 80.3 (s), 86.9 (s), 119.5 (d), 136.1 (s).

Synthesis Protocol: Total Synthesis of (±)-Bellendine

The total synthesis of racemic **Bellendine** was first achieved by I.R.C. Bick, J.W. Gillard, and H-M. Leow. The protocol outlined below is a summary of their reported method, which provides

a foundational workflow for obtaining this molecule in a laboratory setting.

Objective: To synthesize (\pm)-**Bellendine** from 2,3-dimethyl-1-vinylpyrrole.

Key Steps:

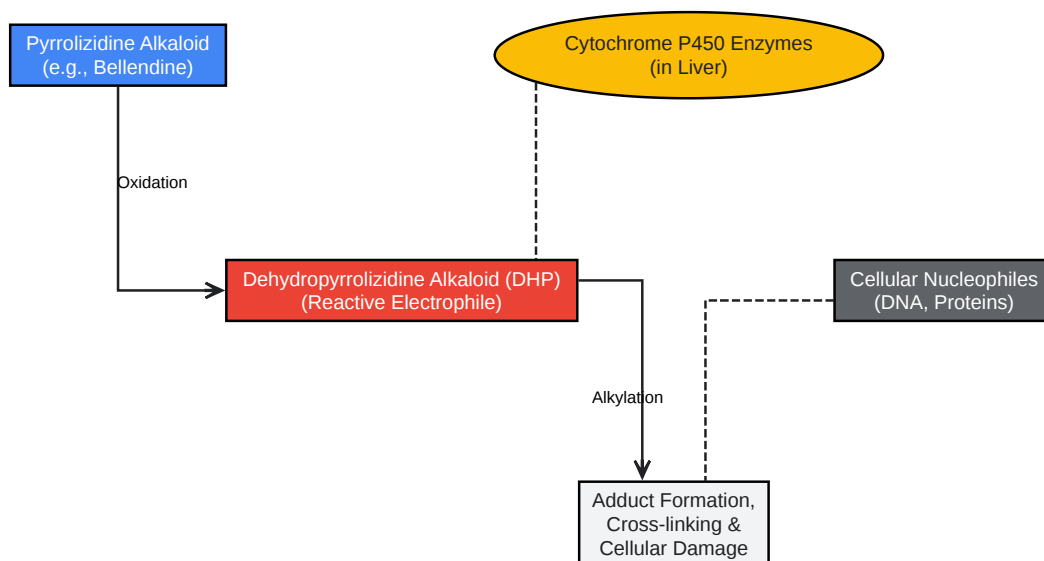
- Diels-Alder Reaction:
 - A solution of 2,3-dimethyl-1-vinylpyrrole and maleic anhydride in benzene is refluxed for 3 hours.
 - The resulting adduct is collected after evaporation of the solvent. This step forms the initial bicyclic core.
- Hydrolysis:
 - The anhydride adduct is hydrolyzed by refluxing with an excess of aqueous sodium carbonate for 3 hours.
 - The solution is then acidified with dilute sulfuric acid to yield the corresponding dicarboxylic acid.
- Reduction:
 - The dicarboxylic acid is reduced using lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF).
 - The reaction mixture is stirred at room temperature, then refluxed to ensure complete reduction to the diol.
- Cyclization and Ring Formation:
 - The diol is treated with p-toluenesulfonyl chloride in pyridine to selectively tosylate the primary hydroxyl group.
 - The resulting tosylate is then treated with a base (e.g., sodium hydride) in THF to induce intramolecular cyclization, forming the ether linkage and completing the tetracyclic skeleton of **Bellendine**.

- Purification:
 - The final product is purified by column chromatography on silica gel or alumina to yield racemic **Bellendine** as a colorless oil.

Biological Context: Metabolic Activation Pathway

Bellendine is a pyrrolizidine alkaloid (PA). While the specific biological activity of **Bellendine** itself is not extensively documented, the PA class is well-known for its potential hepatotoxicity, which arises from metabolic activation in the liver. This process is a critical consideration for any drug development professional working with related scaffolds.

The general pathway involves the oxidation of the pyrrolizidine core by cytochrome P450 enzymes into highly reactive dehydropyrrolizidine alkaloids (DHPs). These DHPs are strong electrophiles that can react with cellular nucleophiles, such as DNA and proteins, leading to cross-linking, adduct formation, and ultimately cellular damage and toxicity.



General Metabolic Activation Pathway of Pyrrolizidine Alkaloids

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Caption: Metabolic activation of pyrrolizidine alkaloids.

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